Metal Complexation: Binary Functional Switch vs. Orotic Acid
The target compound, as a 1-methyl substituted orotic acid derivative, does not form complexes with Ni(II) or Eu(III) ions, in direct contrast to orotic acid and 3-methylorotic acid, which do form such complexes [1]. This binary difference is critical for applications requiring an absence of metal-scavenging activity.
| Evidence Dimension | Metal Ion Complex Formation (Ni(II) and Eu(III)) |
|---|---|
| Target Compound Data | No complex formation observed |
| Comparator Or Baseline | Orotic acid (forms complexes) and 3-methylorotic acid (forms complexes) |
| Quantified Difference | Qualitative binary outcome (complex vs. no complex) |
| Conditions | Aqueous solution, pH range 4.5–6.5, as per the cited study |
Why This Matters
For synthetic chemists and process engineers, selecting a compound that does not interfere with metal catalysts or metal-dependent assays is crucial; this data proves the compound is a 'non-chelating' building block, unlike common comparators.
- [1] Tucci, E. R., et al. The structures and hydrogen ion dependence of the complexes between orotic acid derivatives and the ions, Ni(II) and Eu(III). J. Inorg. Nucl. Chem., 1979. View Source
